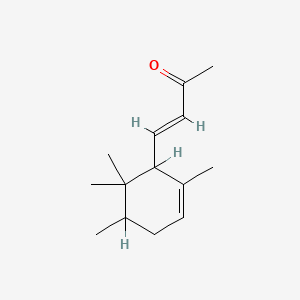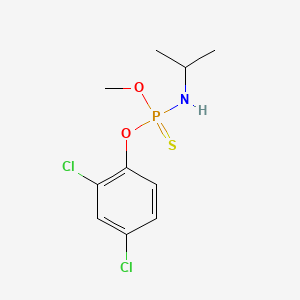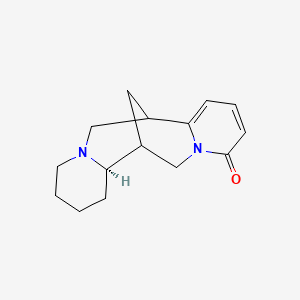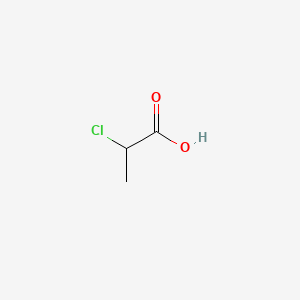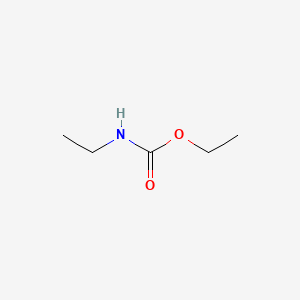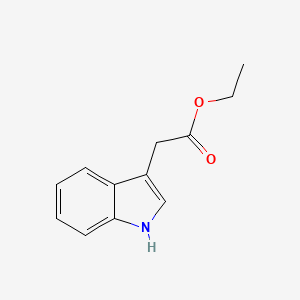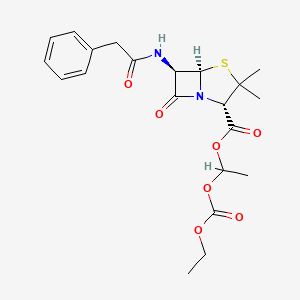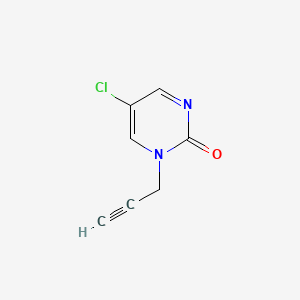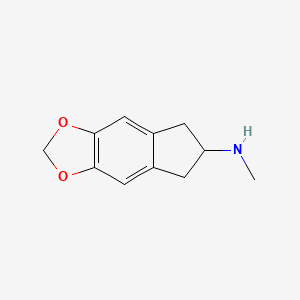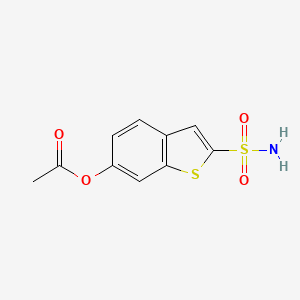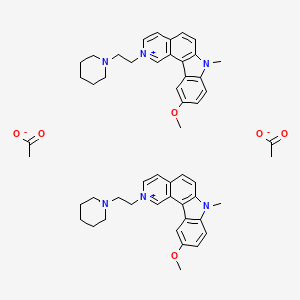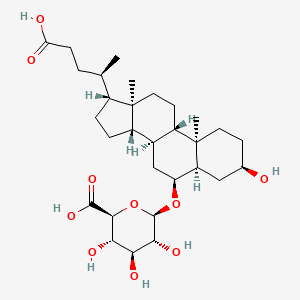
Hyodeoxycholate-6-O-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyodeoxycholic acid 6-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is hyodeoxycholic acid having a single beta-D-glucuronic acid residue attached at position 6. It has a role as a human urinary metabolite. It is a beta-D-glucosiduronic acid, a dicarboxylic acid and a steroid glucosiduronic acid. It derives from a hyodeoxycholic acid. It is a conjugate acid of a hyodeoxycholate 6-O-(beta-D-glucuronide)(2-).
Applications De Recherche Scientifique
Enzyme Interaction and Quantification
Hyodeoxycholate-6-O-glucuronide's interaction with enzymes has been a topic of study. For instance, its reaction with 3 alpha-hydroxysteroid dehydrogenase has been examined, revealing only minimal enzyme activity towards this compound. This finding is significant as it suggests that the 6-glucuronide either blocks or hinders enzyme access to the 3-hydroxyl group, a crucial insight into its biochemical properties (Little et al., 1987).
Metabolism and Excretion
Research has shown that Hyodeoxycholate-6-O-glucuronide plays a role in the metabolism and excretion of bile acids. Studies have indicated that a significant proportion of hyodeoxycholic acid is excreted by the kidney as a glucuronide, highlighting the compound's importance in bile acid metabolism and excretion in humans (Sacquet et al., 1983).
Glucuronidation in Human Organs
Hyodeoxycholate-6-O-glucuronide is extensively studied for its glucuronidation activity in human organs. It has been found that this compound is actively metabolized in liver, kidney, and small bowel microsomes, indicating its significant role in the glucuronidation process in these organs (Marschall et al., 1987).
Role in Drug Metabolism
The compound has been identified as a critical player in the metabolism of drugs and other xenobiotics. Studies have demonstrated its involvement in the glucuronidation process, crucial for detoxifying and eliminating various substances from the body. This highlights its potential application in pharmacokinetics and drug development (Ritter, 2000).
Biochemical Analysis
Analytical standards for hyodeoxycholic acid glucuronides, including Hyodeoxycholate-6-O-glucuronide, have been developed to facilitate the characterization of bile acid metabolites in biochemical analyses. This is crucial for understanding the metabolic pathways and interactions of various bile acids (Caron et al., 2006).
Propriétés
Numéro CAS |
76060-17-8 |
|---|---|
Nom du produit |
Hyodeoxycholate-6-O-glucuronide |
Formule moléculaire |
C30H48O10 |
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-22(32)33)17-5-6-18-16-13-21(39-28-25(36)23(34)24(35)26(40-28)27(37)38)20-12-15(31)8-10-30(20,3)19(16)9-11-29(17,18)2/h14-21,23-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15-,16+,17-,18+,19+,20+,21+,23+,24+,25-,26+,28-,29-,30-/m1/s1 |
Clé InChI |
MAXKTGFGXCXJFY-HHUAQUJWSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Synonymes |
HDC-6-OG hyodeoxycholate-6-O-glucuronide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



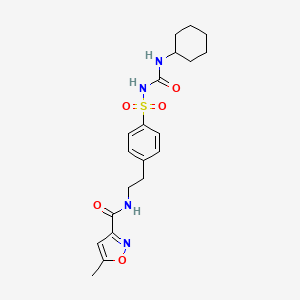
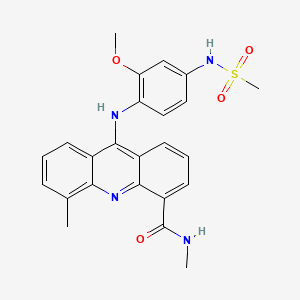
![7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B1206949.png)
